

chemical structure of Triplatin tetranitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triplatin*

Cat. No.: *B12774651*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **Triplatin** Tetranitrate

Introduction

Triplatin tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant evolution in the design of platinum-based anticancer agents.[1] As the first non-classical platinum compound to advance to human clinical trials, its unique structure was engineered to overcome the limitations of earlier drugs like cisplatin, particularly in circumventing tumor resistance.[1][2] This document provides a detailed examination of the chemical structure of **Triplatin** tetranitrate, its synthesis, characterization, and its mechanism of interaction with its primary biological target, DNA.

Chemical Structure and Properties

Triplatin tetranitrate is a cationic, polynuclear platinum compound characterized by three platinum(II) centers linked by flexible diamine ligands.[3][4] This arrangement is fundamentally different from the mononuclear structure of cisplatin. The central platinum atom is coordinated by two bridging 1,6-hexanediamine ligands, which in turn connect to two terminal platinum atoms. Each platinum center generally adopts a square-planar coordination geometry, a common feature for Pt(II) complexes.[1]

The complete chemical entity consists of the complex cation $[\{\text{trans-Pt}(\text{NH}_3)_2\text{Cl}\}_2(\mu\text{-H}_2\text{N}(\text{CH}_2)_6\text{NH}_2)_2\{\text{Pt}(\text{NH}_3)_2\}]^{4+}$ and four nitrate anions (NO_3^-) to balance the charge.

A skeletal representation of the **Triplatin** cation is shown below:

 Skeletal formula of Triplatin tetranitrate Figure 1: Skeletal formula of the **Triplatin** cation.[5]

Physicochemical Data

The fundamental properties of **Triplatin** tetranitrate are summarized in the table below, compiled from comprehensive chemical databases.

Property	Value
IUPAC Name	azane;bis(hexane-1,6-diamine);tris(platinum(2+));dichloride;tetranitrate [3]
Synonyms	BBR3464, BBR-3464[1][3]
Molecular Formula	C ₁₂ H ₅₀ Cl ₂ N ₁₄ O ₁₂ Pt ₃ [3]
Molecular Weight	1238.8 g/mol [1][3]
Stereochemistry	Achiral[6]

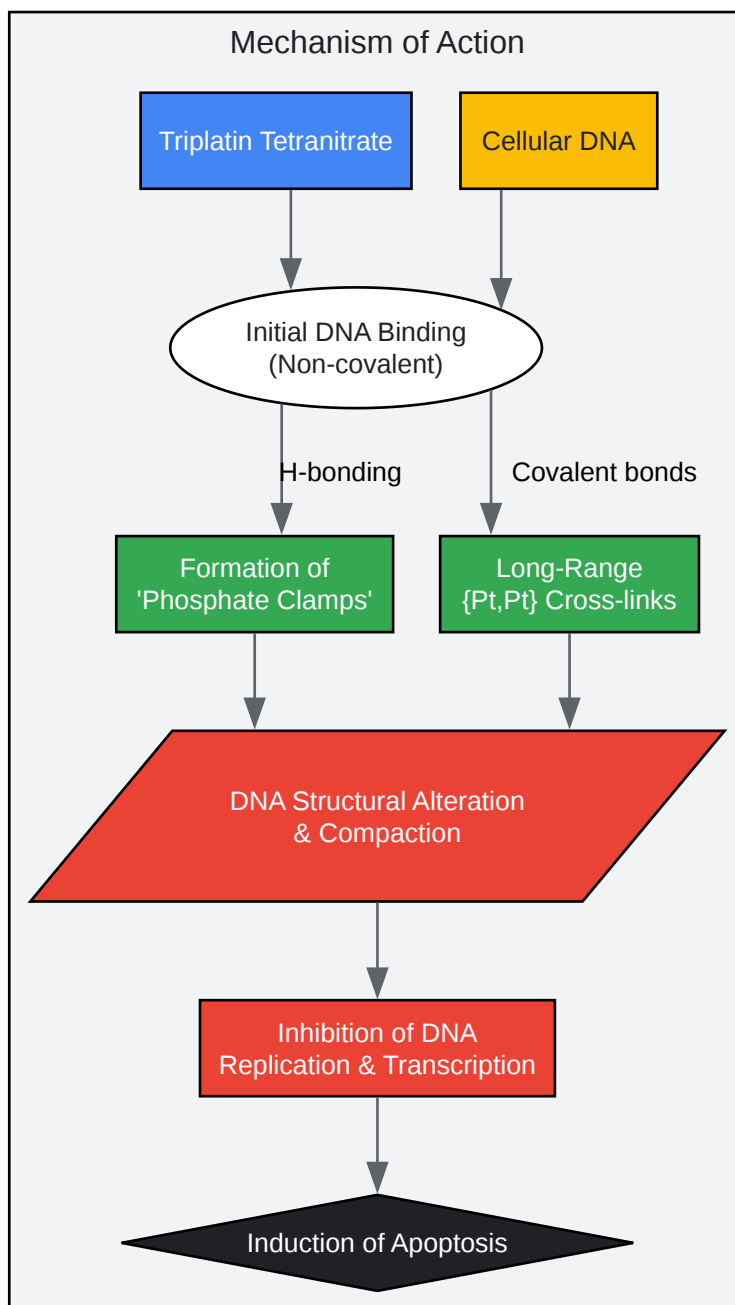
Mechanism of Action: DNA Interaction

The primary mechanism of action for **Triplatin** involves binding to cellular DNA, leading to the inhibition of critical processes like replication and transcription.[4][7] Its unique trinuclear structure allows for a distinct mode of DNA binding compared to cisplatin.

Key features of its interaction include:

- **Long-Range Cross-links:** The considerable distance of approximately 2.5 nm between the terminal platinum centers enables the formation of long-range intra- and interstrand cross-links on the DNA.[1]
- **Phosphate Clamps:** The amine groups on the platinum centers form strong, non-covalent hydrogen bonds with the phosphate oxygen atoms of the DNA backbone. This interaction, termed a "phosphate clamp," helps to stabilize the binding and can occur in the minor groove.[1][8]
- **DNA Compaction:** The binding of **Triplatin** induces significant structural changes in the DNA double helix, including bending and, notably, drastic DNA compaction. This feature is distinct

from the effects of cisplatin and contributes to its cytotoxicity, even in cell lines resistant to other platinum drugs.[1][7]



[Click to download full resolution via product page](#)

Caption: Logical workflow of **Triplatin**'s mechanism of action on cellular DNA.

Experimental Protocols

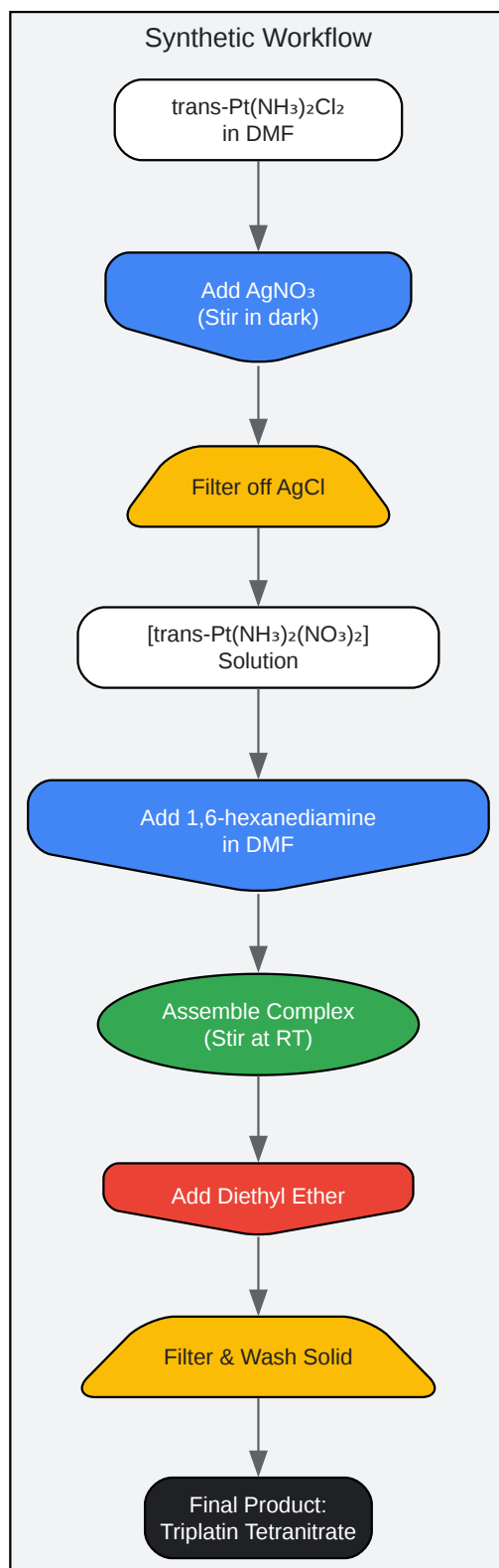
Synthesis of a Trinuclear Platinum Complex

The synthesis of **Triplatin** and its analogues is a multi-step process that relies on the principles of coordination chemistry, particularly the trans effect, to direct the substitution of ligands on the square-planar Pt(II) centers.^{[1][8]} The following is a representative protocol adapted from the synthesis of a **Triplatin** derivative.^[8]

Materials: trans-diamminedichloroplatinum(II) (transplatin), silver nitrate (AgNO_3), 1,6-hexanediamine, dimethylformamide (DMF), diethyl ether (Et_2O).

Workflow:

- **Chloride Abstraction:** A solution of trans-diamminedichloroplatinum(II) in anhydrous DMF is treated with two equivalents of AgNO_3 . The mixture is stirred overnight in the dark to facilitate the precipitation of silver chloride (AgCl).
- **Filtration:** The precipitated AgCl is removed by filtration, yielding a DMF solution of the dinitrate platinum precursor, $[\text{trans-Pt}(\text{NH}_3)_2(\text{NO}_3)_2]$.
- **Ligand Addition (Bridging):** The filtrate is cooled (e.g., to -30°C), and a solution of 1,6-hexanediamine in DMF is added dropwise. This step forms the central part of the trinuclear complex.
- **Ligand Addition (Terminal):** A separate reaction vessel containing a mono-activated platinum precursor (prepared similarly) is combined with the central unit to complete the trinuclear structure.
- **Precipitation and Isolation:** The final product is precipitated from the DMF solution by the addition of a non-polar solvent like diethyl ether. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Triplatin** tetranitrate.

Characterization Methods

Confirmation of the structure and purity of synthesized **Triplatin** tetranitrate requires a combination of spectroscopic and analytical techniques.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Used to confirm the presence of the amine (N-H) and alkyl (C-H) protons of the hexanediamine linkers. Typical chemical shifts for N-H protons are in the 2.5 - 4.0 ppm range, while C-H protons appear between 1.0 - 3.0 ppm.[1]
 - ^{195}Pt NMR: This technique is highly sensitive to the coordination environment of the platinum centers. For trinuclear Pt(II) complexes, signals are often observed in the -2000 to -2500 ppm range, providing insight into the number of distinct platinum environments.[1] For an azido-derivative of **Triplatin**, a ^{195}Pt NMR signal was reported at -2671 ppm.[8]
- Vibrational Spectroscopy (IR & Raman):
 - Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the ligands (amine, hexanediamine) and the metal-ligand bonds.[1] Key vibrational bands for a **Triplatin** analogue include N-H stretches ($\sim 3200\text{ cm}^{-1}$) and C-H stretches ($\sim 2900\text{ cm}^{-1}$). [8]
- Elemental Analysis:
 - This combustion analysis method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The results are compared against the calculated theoretical values based on the molecular formula to verify the stoichiometry and purity of the compound.[1]

Technique	Observation	Interpretation
^1H NMR	Signals at $\sim 2.5\text{--}4.0$ ppm & $\sim 1.0\text{--}3.0$ ppm[1]	Confirms N-H and C-H protons from ammine and diamine ligands.
^{195}Pt NMR	Signal at ~ -2500 ppm[1]	Indicates Pt(II) in a specific coordination sphere.
IR Spectroscopy	Bands at $\sim 3200\text{ cm}^{-1}$ & $\sim 2900\text{ cm}^{-1}$ [8]	Corresponds to N-H and C-H stretching vibrations.
Elemental Analysis	Experimental %C, H, N	Matches calculated values, confirming stoichiometric formula.[1][8]

Conclusion

Triplatin tetranitrate stands as a pivotal molecule in the development of platinum-based therapeutics. Its sophisticated trinuclear structure, which facilitates novel DNA binding modes such as long-range cross-linking and phosphate clamping, allows it to be active in cancer cell lines that have developed resistance to simpler platinum drugs. The synthetic and characterization protocols outlined herein provide the foundational framework for the study of this and other complex polynuclear coordination compounds in the field of medicinal inorganic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triplatin Tetranitrate (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Triplatin Tetranitrate | $C_{12}H_{50}Cl_2N_{14}O_{12}Pt_3$ | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. File:Triplatin tetranitrate.svg - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. Triplatin Tetranitrate - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure of Triplatin tetranitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12774651#chemical-structure-of-triplatin-tetranitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com